Pharmacopeial Identity and Regulatory-Specified Impurity Limits Differentiate 5,6-trans-Travoprost from Other Process Impurities
5,6-trans-Travoprost is uniquely designated as 'Travoprost Related Compound A' in the USP monograph for Travoprost Ophthalmic Solution, with a specified acceptance criterion of Not More Than (NMT) 0.2% [1]. This quantitative limit is distinct from other specified impurities such as the '5,6-trans Isomer' (which has a separate, less stringent bulk drug substance limit of NMT 3.5%) and the '15-Keto derivative' (NMT 0.3%) .
| Evidence Dimension | Regulatory Acceptance Criterion |
|---|---|
| Target Compound Data | NMT 0.2% (as Travoprost Related Compound A) |
| Comparator Or Baseline | 5,6-trans Isomer: NMT 3.5%; 15-Keto derivative: NMT 0.3%; Any other individual impurity: NMT 0.1% |
| Quantified Difference | 5,6-trans-Travoprost (Related Compound A) limit is 17.5× lower than the 5,6-trans Isomer bulk limit, and 1.5× lower than the 15-Keto derivative limit. |
| Conditions | USP Monograph for Travoprost Ophthalmic Solution; HPLC analysis at 220 nm [1]. |
Why This Matters
This distinct and stringent limit mandates the use of this specific compound as a certified reference standard for accurate quantification and regulatory compliance in finished drug product release testing.
- [1] USP Monograph. Travoprost Ophthalmic Solution. Impurities section. View Source
